Radioprotective Efficacy vs. Reserpine
In a controlled head-to-head study, CF-1 mice received graded intraperitoneal doses of reserpine N-oxide or reserpine 24 hours before 600 r X-irradiation. All three N-oxide doses tested significantly prolonged the median survival time (ST50), whereas only one reserpine dose achieved this [1]. For the composite endpoint of total 30-day survival, a 25% reduction in mortality required twice the dose of reserpine relative to its N-oxide; the N-oxide also surpassed reserpine across multiple dose levels, though neither compound reached the efficacy of quinoxaline di-N-oxide [1].
| Evidence Dimension | Radioprotective efficacy – 30-day survival (ST50 prolongation and mortality reduction) |
|---|---|
| Target Compound Data | Reserpine N-Oxide: ST50 significantly prolonged at three dose levels tested; 25% mortality reduction achieved at half the required reserpine dose [1]. |
| Comparator Or Baseline | Reserpine: ST50 significantly prolonged at only one dose level; required twice the N-oxide dose for 25% mortality reduction [1]. |
| Quantified Difference | 2-fold dose disadvantage of reserpine vs. reserpine N-oxide for equivalent 25% survival benefit [1]. |
| Conditions | CF-1 mice; i.p. administration 24 h pre-irradiation; 600 r whole-body X-ray; 30-day observation. |
Why This Matters
For any study modeling radiation injury or screening radioprotective agents, reserpine N-oxide provides a superior efficacy-to-dose ratio compared to reserpine, reducing compound consumption and potentially minimizing off-target sedation at effective radioprotective doses.
- [1] Haley TJ, Flesher AM, Komesu N. Radioprotective effects of reserpine and its N-oxide. Nature. 1961;192:1309-1310. doi:10.1038/1921309b0. View Source
